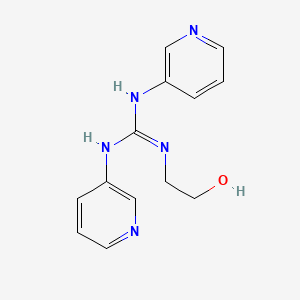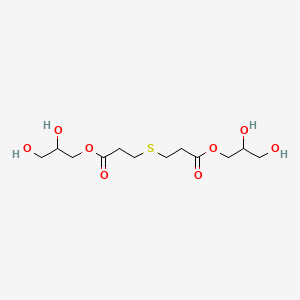
1-Naphthalenecarbamic acid, 3-(2-methylpiperidino)propyl ester, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Naphthalenecarbamic acid, 3-(2-methylpiperidino)propyl ester, hydrochloride is a chemical compound with the molecular formula C20H26N2O2.ClH and a molecular weight of 362.94 . This compound is known for its unique structure, which includes a naphthalene ring, a carbamic acid ester, and a piperidine derivative. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalenecarbamic acid, 3-(2-methylpiperidino)propyl ester, hydrochloride typically involves the esterification of 1-naphthalenecarbamic acid with 3-(2-methylpiperidino)propyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The hydrochloride salt is then formed by reacting the ester with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. The use of high-purity reagents and optimized reaction conditions ensures the efficient production of the compound with minimal impurities.
化学反应分析
Types of Reactions
1-Naphthalenecarbamic acid, 3-(2-methylpiperidino)propyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and piperidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted carbamates and piperidine derivatives.
科学研究应用
1-Naphthalenecarbamic acid, 3-(2-methylpiperidino)propyl ester, hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
作用机制
The mechanism of action of 1-Naphthalenecarbamic acid, 3-(2-methylpiperidino)propyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
N-(1-Naphtyl)carbamic acid 3-(2-methylpiperidino)propyl ester: A closely related compound with similar structural features.
Piperidine derivatives: A broad class of compounds with a piperidine moiety, known for their diverse biological activities.
Uniqueness
1-Naphthalenecarbamic acid, 3-(2-methylpiperidino)propyl ester, hydrochloride is unique due to its specific combination of a naphthalene ring, a carbamic acid ester, and a piperidine derivative. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific research applications.
属性
CAS 编号 |
67293-05-4 |
|---|---|
分子式 |
C20H27ClN2O2 |
分子量 |
362.9 g/mol |
IUPAC 名称 |
3-(2-methylpiperidin-1-ium-1-yl)propyl N-naphthalen-1-ylcarbamate;chloride |
InChI |
InChI=1S/C20H26N2O2.ClH/c1-16-8-4-5-13-22(16)14-7-15-24-20(23)21-19-12-6-10-17-9-2-3-11-18(17)19;/h2-3,6,9-12,16H,4-5,7-8,13-15H2,1H3,(H,21,23);1H |
InChI 键 |
FXKQHBRZJFERTI-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCC[NH+]1CCCOC(=O)NC2=CC=CC3=CC=CC=C32.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Octadecanoic acid, [[4,6-bis[bis(methoxymethyl)amino]-1,3,5-triazin-2-yl](methoxymethyl)amino]methyl ester](/img/structure/B13782946.png)


![Carbamic acid, [2-[(2-chloro-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-, 2-ethoxyethyl ester](/img/structure/B13782960.png)


![[1-(4-Aminobenzoyl)oxy-2-methylpropan-2-yl]-(2-ethylhexyl)azaniumchloride](/img/structure/B13782978.png)




![Benzenemethanamine, N-[3-bromo-5-(trifluoromethyl)phenyl]-N-(phenylmethyl)-](/img/structure/B13783003.png)

